Cas no 873-31-4 (1-Chloro-2-ethynylbenzene)

1-Chloro-2-ethynylbenzene structure
1-Chloro-2-ethynylbenzene structure
Product Name:1-Chloro-2-ethynylbenzene
CAS-nummer:873-31-4
MF:C8H5Cl
MW:136.57830119133
MDL:MFCD00269951
CID:40123
PubChem ID:585995
Update Time:2024-10-26

1-Chloro-2-ethynylbenzene Chemische en fysische eigenschappen

Naam en identificatie

    • 1-CHLORO-2-ETHYNYLBENZENE
    • 2-Chlorophenylacetylene
    • 2'-Chlorophenyl acetylene
    • 1-chloro-2-ethynyl-benzene
    • Benzene, 1-chloro-2-ethynyl-
    • o-chlorphenylacetylen
    • DGLHLIWXYSGYBI-UHFFFAOYSA-N
    • PubChem2550
    • o-chlorophenylacetylene
    • 2-chlorophenyl acetylene
    • 2`-Chlorophenylacetylene
    • (2-Chlorophenyl)acetylene
    • 1-ethynyl-2-chlorobenzene
    • 1-Chloro-2-ethynylbenzene #
    • STL556404
    • SBB064715
    • M
    • 1-Chloro-2-ethynylbenzene (ACI)
    • Benzene, 1-chloro-2-ethinyl- (3CI)
    • (2-Chlorophenyl)ethyne
    • (o-Chlorophenyl)acetylene
    • SY024149
    • 1-Chloro-2-ethynylbenzene, 98%
    • EN300-103714
    • AKOS009157069
    • HY-W002586
    • 2-Ethynylchlorobenzene ;2-Chloroethynylbenzene
    • SCHEMBL876190
    • BBL102601
    • DB-012624
    • 1-Chloro-2-ethynyl-benzene; (2-Chlorophenyl)ethyne;
    • CS-W002586
    • PS-5914
    • C2750
    • Z1080385584
    • 873-31-4
    • DTXSID40342931
    • Q-102450
    • MFCD00269951
    • InChI=1/C8H5Cl/c1-2-7-5-3-4-6-8(7)9/h1,3-6
    • 1-Chloro-2-ethynylbenzene
    • MDL: MFCD00269951
    • Inchi: 1S/C8H5Cl/c1-2-7-5-3-4-6-8(7)9/h1,3-6H
    • InChI-sleutel: DGLHLIWXYSGYBI-UHFFFAOYSA-N
    • LACHT: ClC1C(C#C)=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 136.00800
  • Monoisotopische massa: 136.008
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 1
  • Complexiteit: 131
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 2.8

Experimentele eigenschappen

  • Kleur/vorm: Light-red to Brown Liquid
  • Dichtheid: 1.125 g/mL at 25 °C(lit.)
  • Kookpunt: 82 °C/12 mmHg(lit.)
  • Vlampunt: 华氏:158 °F
    摄氏:70 °C
  • Brekindex: n20/D 1.5710(lit.)
  • Oplosbaarheid: Soluble in hexane.
  • Stabiliteit/houdbaarheid: Moisture, Light Sensitive
  • PSA: 0.00000
  • LogboekP: 2.32130
  • Oplosbaarheid: 未确定

1-Chloro-2-ethynylbenzene Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:警告
  • Signaalwoord:Warning
  • Gevaarverklaring: H315-H319-H335
  • Waarschuwingsverklaring: P261-P305 + P351 + P338
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26-S36
  • Identificatie van gevaarlijk materiaal: Xi
  • Opslagvoorwaarde:2-8°C
  • Risicozinnen:R36/37/38

1-Chloro-2-ethynylbenzene Douanegegevens

  • HS-CODE:2903999090
  • Douanegegevens:

    中国海关编码:

    2903999090

    概述:

    2903999090 其他芳烃卤化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Chloro-2-ethynylbenzene Prijsmeer >>

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1-Chloro-2-ethynylbenzene Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Referentie
Visible-Light-Promoted Vinylation of Tetrahydrofuran with Alkynes through Direct C-H Bond Functionalization
Li, Jing; et al, Organic Letters, 2015, 17(10), 2522-2525

Productiemethode 2

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1.1 Reagents: Potassium hydroxide Solvents: Methanol
Referentie
An efficient and general procedure for the cross-coupling of trimethylsilylacetylene and vinylic, aromatic or heteroaromatic bromides
Brandsma, L.; et al, Synthetic Communications, 1990, 20(12), 1889-92

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  1.0 min
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  1.0 min
Referentie
Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction
Kuang, Chunxiang; et al, Tetrahedron, 2005, 61(16), 4043-4052

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  1 min; rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  1 min
1.3 Solvents: Diethyl ether ,  Water
Referentie
A one-pot synthesis of terminal alkynes from anti-3-aryl-2,3-dibromopropanoic acids under microwave irradiation
Kuang, Chunxiang; et al, Chemistry Letters, 2005, 34(1), 28-29

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 115 °C
Referentie
Cs2CO3-mediated synthesis of terminal alkynes from 1,1-dibromo-1-alkenes
Zhao, Ming; et al, Tetrahedron Letters, 2011, 52(9), 992-994

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  18 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  4 h, rt
Referentie
Regioselective Gold-Catalyzed Hydration of CF3- and SF5-alkynes
Cloutier, Melissa; et al, Organic Letters, 2019, 21(10), 3866-3870

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Modes of action of phosphorus pentachloride. III. Action on acetylene derivatives
Bergmann, Ernst; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1933, 66, 278-86

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Hexachloroethane Solvents: Tetrahydrofuran
1.2 Reagents: Oxonium
Referentie
Hexachloroethane
Strekowski, Lucjan; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-4

Productiemethode 9

Reactievoorwaarden
Referentie
Regiospecific functionalization of unsaturated compounds via their dilithio derivatives. Part III. Synthesis of o-halophenylacetylenes via the dianion of phenylacetylene
Hommes, H.; et al, Tetrahedron Letters, 1981, 22(26), 2495-6

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referentie
Palladium-Catalyzed Oxidative Annulation Leading to Substituted Pyrrolo[3,2,1-jk]carbazoles by Sequential C-N and C-C Bond Formation
Azizzade, Meysam; et al, Organic Letters, 2023, 25(11), 1823-1828

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 40 min, rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives
Ichake, Sachin S.; et al, Organic Letters, 2017, 19(1), 54-57

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  60 min, 0 °C
2.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  8 h, 115 °C
Referentie
One-Pot Copper-Catalyzed Three-Component Reaction of Sulfonyl Azides, Alkynes and Allylamines To Access 2,3-Dihydro-1H-imidazo[1,2-a]indoles
Jin, Hongwei; et al, Synthesis, 2020, 52(9), 1417-1424

Productiemethode 13

Reactievoorwaarden
Referentie
Photothermal Oxidative Destruction of Chloronaphthalene
Nimlos, Mark R.; et al, Environmental Science and Technology, 1994, 28(5), 816-22

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Palladium chloride ,  Cuprous iodide ;  1.5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Diisopropylamine ;  overnight, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
2.2 Solvents: Water ;  rt
Referentie
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; et al, Liquid Crystals, 2019, 46(2), 257-271

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Referentie
Aerobic Oxynitration of Alkynes with tBuONO and TEMPO
Dutta, Uttam; et al, Organic Letters, 2014, 16(24), 6302-6305

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
1.2 Solvents: Water ;  rt
Referentie
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Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 115 °C
Referentie
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Cheng, Xuezhi; et al, Chinese Journal of Chemistry, 2011, 29(11), 2350-2354

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride ,  Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  3 h, 80 °C
Referentie
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Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
Referentie
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Jeremias, Noah; et al, Organic Letters, 2021, 23(15), 5674-5678

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Sulfonyl fluoride Solvents: Dimethyl sulfoxide ;  2 h, rt
1.2 Reagents: Cesium fluoride ;  rt → 100 °C; 2 h, 100 °C; 100 °C → rt
Referentie
SO2F2-Mediated Oxidative Dehydrogenation and Dehydration of Alcohols to Alkynes
Zha, Gao-Feng ; et al, Journal of the American Chemical Society, 2018, 140(50), 17666-17673

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Pyridine ,  Phosphorus pentachloride (pyridine-supported) ;  210 s, 110 °C
Referentie
One-step synthesis of aromatic terminal alkynes from their corresponding ketones under microwave irradiation
Ghaffarzadeh, Mohammad; et al, Synthetic Communications, 2006, 36(14), 1973-1981

Productiemethode 22

Reactievoorwaarden
Referentie
Simple route from aldehydes to alkynes and 1-chloro-1-alkynes
Villieras, J.; et al, Synthesis, 1975, (7), 458-61

Productiemethode 23

Reactievoorwaarden
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ;  rt; 4 h, 40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Referentie
Electrochemical Gold-Catalyzed 1,2-Difunctionalization of C-C Multiple Bonds
Kumar, Anil ; et al, Angewandte Chemie, 2023, 62(37),

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ;  rt; 4 h, 40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Referentie
Electrochemical gold-catalyzed 1,2-difunctionalization of C-C multiple bonds
Kumar, Anil; et al, ChemRxiv, 2023, 1, 1-6

Productiemethode 25

Reactievoorwaarden
Referentie
Regiospecific functionalization of unsaturated compounds via their dilithio derivatives. Part III. Synthesis of o-halophenylacetylenes via the dianion of phenylacetylene
Hommes, H.; et al, Tetrahedron Letters, 1981, 22(26), 2495-6

Productiemethode 26

Reactievoorwaarden
1.1 Catalysts: Hexachloroethane Solvents: Tetrahydrofuran
Referentie
Hexachloroethane
Strekowski, Lucjan; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Productiemethode 27

Reactievoorwaarden
Referentie
Product class 8: linear alkynes: synthesis by elimination
Sankararaman, S., Science of Synthesis, 2008, 43, 435-467

Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Cesium fluoride ;  rt → 100 °C; 2 h, 100 °C; 100 °C → rt
Referentie
SO2F2-Mediated Oxidative Dehydrogenation and Dehydration of Alcohols to Alkynes
Zha, Gao-Feng ; et al, Journal of the American Chemical Society, 2018, 140(50), 17666-17673

Productiemethode 29

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  20 min, 0 °C; 10 min, 0 °C
1.2 5 min, 0 °C; 40 min, 0 °C; 0 °C → rt; 40 min, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
Referentie
Intermolecular [2 + 2] Photocycloaddition of α,β-Unsaturated Sulfones: Catalyst-Free Reaction and Catalytic Variants
Jeremias, Noah; et al, Organic Letters, 2021, 23(15), 5674-5678

Productiemethode 30

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  25 °C; 24 h, 25 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, 25 °C
Referentie
Visible light-induced deoxygenation/cyclization of salicylic acid derivatives and aryl acetylene for the synthesis of flavonoids
Fan, Xiaodong; et al, Chemical Communications (Cambridge, 2022, 58(43), 6348-6351

Productiemethode 31

Reactievoorwaarden
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  70 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  12 h, rt
Referentie
Regio- and Stereoselective Dimerization of Arylacetylenes and Optical and Electrochemical Studies of (E)-1,3-Enynes
Morozov, Oleg S.; et al, Advanced Synthesis & Catalysis, 2014, 356(11-12), 2671-2678

1-Chloro-2-ethynylbenzene Raw materials

1-Chloro-2-ethynylbenzene Preparation Products

1-Chloro-2-ethynylbenzene Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:873-31-4)1-Chloro-2-ethynylbenzene
Ordernummer:A944174
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 15:49
Prijs ($):358.0
E-mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:873-31-4)1-CHLORO-2-ETHYNYLBENZENE
Ordernummer:sfd1996
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:32
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:873-31-4)1-Chloro-2-ethynylbenzene
A944174
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):358.0
E-mail
Suzhou Senfeida Chemical Co., Ltd
(CAS:873-31-4)1-CHLORO-2-ETHYNYLBENZENE
sfd1996
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
E-mail